molecular formula C25H23N5O2S B1668010 Bentamapimod CAS No. 848344-36-5

Bentamapimod

Numéro de catalogue: B1668010
Numéro CAS: 848344-36-5
Poids moléculaire: 457.5 g/mol
Clé InChI: XCPPIJCBCWUBNT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Cancer Research

Bentamapimod has been investigated for its role in cancer therapy due to its ability to inhibit cancer stem cells (CSCs). Studies have demonstrated that it can suppress CSCs both in vitro and in vivo, making it a candidate for anti-cancer drug development. In particular, it has shown efficacy against brain metastasis and other cancer types by interrupting key signaling pathways involved in tumor growth and survival .

Case Study:
In a study evaluating the effects of this compound on CSCs, researchers found that it significantly reduced CSC populations in various cancer models. This suggests its potential as a therapeutic agent targeting resistant cancer cells .

Endometriosis Treatment

This compound has shown promising results in the treatment of endometriosis, an estrogen-dependent condition characterized by the growth of endometrial tissue outside the uterus. Clinical trials have confirmed its efficacy in reducing endometriotic lesions and alleviating associated pain without negatively affecting estrogen receptor action.

Case Study:
In a randomized placebo-controlled trial involving baboons with induced endometriosis, treatment with this compound resulted in significant regression of lesions compared to controls. The study highlighted that combining this compound with traditional hormone therapies could enhance treatment outcomes .

Immunology and Inflammation

The compound's ability to modulate immune responses makes it valuable for studying inflammatory diseases. By inhibiting JNK pathways, this compound can reduce the secretion of inflammatory cytokines and improve immune function without compromising overall health.

Case Study:
In rodent models of endometriosis, this compound treatment led to decreased levels of matrix metalloproteinase-3 (MMP-3), a marker associated with inflammation. This indicates its potential role in managing inflammatory conditions through immune modulation .

Pharmacokinetics and Dosage

This compound is orally active with a favorable pharmacokinetic profile. In animal studies, doses around 30 mg/kg have been effective for inducing regression of lesions associated with endometriosis. Its safety profile has been established through various clinical trials, including Phase 2 studies focusing on endometriosis .

Summary Table of Applications

Application Area Description Key Findings
Cancer ResearchInhibition of cancer stem cellsReduces CSC populations; potential anti-cancer drug candidate
EndometriosisTreatment for endometriosisSignificant lesion regression; safe alongside hormonal treatments
ImmunologyModulation of immune responsesDecreases inflammatory cytokines; enhances immune function

Mécanisme D'action

Target of Action

Bentamapimod, also known as AS602801, is a potent, orally active, and selective inhibitor of c-Jun N-terminal kinases (JNKs) . JNKs are members of the mitogen-activated protein kinases (MAPK) family, which regulate many physiological processes including inflammatory responses, cell proliferation, differentiation, survival, and death . This compound specifically inhibits JNK-1, JNK-2, and JNK-3 with IC50 values of 80, 90, 230 nM respectively .

Mode of Action

This compound interacts with its targets, the JNK proteins, by inhibiting their activity. This inhibition blocks the phosphorylation of all JNK substrates, which can lead to changes in cellular processes such as T-lymphocyte proliferation and apoptosis .

Biochemical Pathways

The JNK pathway is activated in response to various stimuli, including inflammation, oxidative stress, infection, osmotic stress, DNA damage, or cytoskeletal changes . This activation occurs downstream of various receptors such as transforming growth factor-β (TGF-β), G-protein coupled receptors (GPCRs), tumor necrosis factor (TNF) receptors, Wnt receptors, and Toll receptor complex . By inhibiting JNKs, this compound can affect these pathways and their downstream effects.

Pharmacokinetics

It is known that this compound is orally active , suggesting that it has good bioavailability.

Result of Action

The inhibition of JNKs by this compound can lead to changes in cellular processes. For example, it has been shown to block T-lymphocyte proliferation and induce apoptosis . This suggests that this compound could have potential therapeutic effects in conditions where JNK activity is implicated, such as in inflammatory diseases and cancer .

Analyse Biochimique

Biochemical Properties

Bentamapimod is a potent inhibitor of c-Jun N-terminal kinases (JNKs), specifically JNK1 (MAPK8) and JNK2 (MAPK9) . JNKs are members of mitogen-activated protein kinases (MAPK) which regulate many physiological processes including inflammatory responses, cell proliferation, differentiation, survival, and death .

Cellular Effects

This compound has shown to have significant effects on various types of cells. It is able to block T-lymphocyte proliferation and induce apoptosis . In cancer stem cells, it has shown to reduce cell proliferation and increase apoptosis . In endometriotic lesions, it reduces inflammatory cytokines .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of JNKs. The activation of JNK required dual phosphorylation at its Try and Thr residues, which is mediated by MKK4 and MKK7 . This compound inhibits JNK-1, JNK-2, and JNK-3 with IC 50 values of 80, 90, 230 nM respectively .

Dosage Effects in Animal Models

In animal models, this compound has shown to induce regression of endometriotic lesions. Treatment of nude mice bearing xenografts biopsied from women with endometriosis with 30 mg/kg this compound caused 29% regression of lesion .

Metabolic Pathways

It is known that the drug acts as an inhibitor of JNKs, which are involved in many physiological processes .

Transport and Distribution

As an orally active drug, it is likely to be distributed throughout the body via the bloodstream .

Subcellular Localization

As a JNK inhibitor, it is likely to interact with these kinases at their sites of action within the cell .

Méthodes De Préparation

Le Bentamapimod est synthétisé par une série de réactions chimiques impliquant la formation de sa structure de base, suivie de modifications de groupes fonctionnels. La voie de synthèse implique généralement les étapes suivantes :

Les méthodes de production industrielle du this compound impliquent une mise à l'échelle de la voie de synthèse tout en garantissant une qualité et un rendement constants. Cela nécessite souvent l'optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, afin de maximiser l'efficacité et de minimiser les sous-produits .

Analyse Des Réactions Chimiques

Le Bentamapimod subit plusieurs types de réactions chimiques, notamment :

Les réactifs et les conditions courants utilisés dans ces réactions comprennent les agents oxydants tels que le peroxyde d'hydrogène, les agents réducteurs tels que le borohydrure de sodium et les nucléophiles tels que les amines et les thiols. Les principaux produits formés à partir de ces réactions sont généralement des dérivés du this compound avec des propriétés biologiques modifiées .

Applications de la Recherche Scientifique

Le this compound a une large gamme d'applications de recherche scientifique, notamment :

Mécanisme d'Action

Le this compound exerce ses effets en inhibant sélectivement l'activité de JNK-1, JNK-2 et JNK-3. Les JNK sont des membres de la famille des protéines kinases activées par les mitogènes (MAPK) et jouent un rôle crucial dans la régulation de divers processus physiologiques, notamment les réponses inflammatoires, la prolifération cellulaire, la différenciation, la survie et la mort . En inhibant l'activité de JNK, le this compound peut bloquer la prolifération des lymphocytes T et induire l'apoptose dans les cellules cancéreuses . Les cibles moléculaires du this compound comprennent les sites de liaison à l'ATP des JNK, où il entre en compétition avec l'ATP pour empêcher l'activation de JNK et la phosphorylation subséquente des substrats en aval .

Comparaison Avec Des Composés Similaires

Le Bentamapimod est unique parmi les inhibiteurs de JNK en raison de sa haute sélectivité et de sa puissance. Des composés similaires comprennent :

Le this compound se démarque par sa capacité à inhiber sélectivement les trois isoformes de JNK (JNK-1, JNK-2 et JNK-3) avec une forte puissance, ce qui en fait un outil précieux à la fois pour la recherche et les applications thérapeutiques potentielles .

Activité Biologique

Bentamapimod, also known as AS602801, is a selective inhibitor of c-Jun N-terminal kinase (JNK), primarily developed for treating neurological disorders and later investigated for its potential in treating endometriosis and cancer. This compound has shown significant biological activity by modulating immune responses and reducing inflammation, which are critical in various pathological conditions.

This compound exerts its effects by inhibiting the JNK signaling pathway, which plays a pivotal role in cellular responses to stress and inflammation. JNK signaling is implicated in various diseases, including neurodegenerative disorders and cancers. By blocking this pathway, this compound can reduce the secretion of inflammatory cytokines and matrix metalloproteinases (MMPs), which are often upregulated in disease states.

Key Effects

  • Inhibition of Cytokine Release : this compound significantly reduces the levels of pro-inflammatory cytokines, which are crucial in the pathogenesis of conditions like endometriosis .
  • Matrix Metalloproteinase Regulation : It effectively lowers MMP-3 secretion in endometrial organ cultures, indicating its role in modulating tissue remodeling processes associated with inflammation .
  • Enhanced Immune Function : The compound has been shown to increase natural killer cell activity, suggesting a potential role in enhancing immune surveillance against tumors .

Endometriosis Research

In preclinical studies involving rodent models of endometriosis, this compound demonstrated notable efficacy:

  • Lesion Regression : In nude mice with xenografts from women with endometriosis, treatment with 30 mg/kg this compound resulted in a 29% regression of lesions. Combining it with medroxyprogesterone acetate (MPA) enhanced this effect to 38% .
  • Comparison with Other Treatments : In an autologous rat model, this compound achieved a 48% reduction in lesions compared to a GnRH antagonist (84% regression) but showcased unique benefits by not interfering with estrogen receptor action .

Cancer Research

This compound's anti-cancer properties have also been explored:

  • Cancer Stem Cells Inhibition : Studies indicate that this compound can suppress cancer stem cells both in vitro and in vivo. This suggests its potential as an anti-cancer therapeutic agent .
  • Phase 2 Clinical Trials : A completed phase 2 trial assessed its efficacy and safety in patients with inflammatory endometriosis, further validating its clinical relevance .

Comparative Efficacy Table

Study TypeTreatmentLesion Regression (%)Notes
Rodent Xenograft ModelThis compound (30 mg/kg)29%Significant reduction without ER suppression
Combination TherapyThis compound + MPA38%Enhanced efficacy
Autologous Rat ModelThis compound48%Compared to GnRH antagonist (84%)
Cancer Stem Cell StudyThis compoundNot specifiedInhibits CSCs in vitro and in vivo

Propriétés

IUPAC Name

2-(1,3-benzothiazol-2-yl)-2-[2-[[4-(morpholin-4-ylmethyl)phenyl]methoxy]pyrimidin-4-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O2S/c26-15-20(24-28-22-3-1-2-4-23(22)33-24)21-9-10-27-25(29-21)32-17-19-7-5-18(6-8-19)16-30-11-13-31-14-12-30/h1-10,20H,11-14,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPPIJCBCWUBNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)COC3=NC=CC(=N3)C(C#N)C4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401005116
Record name (1,3-Benzothiazol-2-yl)[2-({4-[(morpholin-4-yl)methyl]phenyl}methoxy)pyrimidin-4-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401005116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848344-36-5
Record name Bentamapimod [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848344365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bentamapimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16851
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (1,3-Benzothiazol-2-yl)[2-({4-[(morpholin-4-yl)methyl]phenyl}methoxy)pyrimidin-4-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401005116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3H-Benzothiazol-2-ylidene)-[2-(4-morpholin-4-ylmethyl-benzyloxy)-pyrimidin-4-yl]-acetonitrile dimethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENTAMAPIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TT3L4B4U0N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bentamapimod
Reactant of Route 2
Reactant of Route 2
Bentamapimod
Reactant of Route 3
Reactant of Route 3
Bentamapimod
Reactant of Route 4
Reactant of Route 4
Bentamapimod
Reactant of Route 5
Reactant of Route 5
Bentamapimod
Reactant of Route 6
Reactant of Route 6
Bentamapimod

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.